Lactinolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

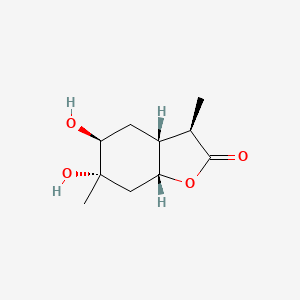

Lactinolide is a monoterpenoid that is hexahydro-1-benzofuran-2-one carrying two methyl substituents at positions 3 and 6 as well as two hydroxy substituents at positions 5 and 6 (the 3R,3aR,5S,6S,7aR-diastereomer). It has a role as a plant metabolite. It is a monoterpenoid, a member of benzofurans, a gamma-lactone and a diol.

科学的研究の応用

Biotechnological and Industrial Applications

Lactinolide, as a component of laccases, has been extensively studied for its potential in various biotechnological and industrial processes. Laccases are known for their ability to oxidize both phenolic and non-phenolic lignin-related compounds and highly recalcitrant environmental pollutants. This makes them valuable for applications including detoxification of industrial effluents (from paper, pulp, textile, and petrochemical industries), medical diagnostics, bioremediation of herbicides, pesticides, and certain explosives in soil. They also serve as cleaning agents in water purification systems, catalysts in the manufacture of anti-cancer drugs, and ingredients in cosmetics. Furthermore, laccases can remove xenobiotic substances and produce polymeric products, positioning them as a tool for bioremediation purposes (Couto & Herrera, 2006).

Medical and Pharmaceutical Applications

In medical and pharmaceutical research, lactinolide's role is evident in the study of retinol-lactose-glycolic acid combinations for their effects on photoaged skin. This combination has demonstrated significant improvements in the appearance of photodamaged skin upon topical application (Bertin et al., 2008). Additionally, lactinolide as a part of lactose is involved in studies related to intestinal barrier function, growth, total parasitic, and specific Giardia spp infections in children, indicating its potential in health and disease studies (Lima et al., 2010).

Nanotechnology and Drug Delivery Systems

The advancements in nanotechnology have seen the utilization of lactinolide-containing compounds like poly(lactic-co-glycolic acid) (PLGA) in the development of drug delivery systems. PLGA nanotechnology has been approved by the US FDA for drug delivery, diagnostics, and various applications in clinical and basic science research, including cardiovascular disease, cancer, vaccine, and tissue engineering (Jianming Lü et al., 2009). Furthermore, the combination of PLGA microparticles and alginate hydrogel has been explored for the sustained release of retinoids to treat retinal blinding diseases (Gao et al., 2012).

Food Industry Applications

In the food industry, the potential applications of lactinolide-containing enzymes like laccase have been recognized. Laccase finds its use in bioremediation, beverage processing (wine, fruit juice, and beer), ascorbic acid determination, sugar beet pectin gelation, baking, biosensors, and improving food sensory parameters. It is considered a mild technology that could increase productivity, efficiency, and quality of food products (Minussi et al., 2002).

Anticancer and Therapeutic Applications

Lactinolide has been implicated in studies focusing on anticancer effects. Lactoferrin, a component associated with lactinolide, has been investigated for its role in inhibiting tumor growth and reducing susceptibility to cancer. The cytotoxicity of lactoferrin against various cancers occurs through different mechanisms, including cell membrane disruption, apoptosis induction, cell cycle arrest, and cell immunoreaction. This provides insights into new strategies to enhance the anticancer effects of lactoferrin and its derivatives (Zhang et al., 2014).

特性

製品名 |

Lactinolide |

|---|---|

分子式 |

C10H16O4 |

分子量 |

200.23 g/mol |

IUPAC名 |

(3R,3aR,5S,6S,7aR)-5,6-dihydroxy-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C10H16O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-8,11,13H,3-4H2,1-2H3/t5-,6-,7-,8+,10+/m1/s1 |

InChIキー |

WMRLNPAAXAUOIO-BGJNVIQHSA-N |

異性体SMILES |

C[C@@H]1[C@H]2C[C@@H]([C@@](C[C@H]2OC1=O)(C)O)O |

正規SMILES |

CC1C2CC(C(CC2OC1=O)(C)O)O |

製品の起源 |

United States |

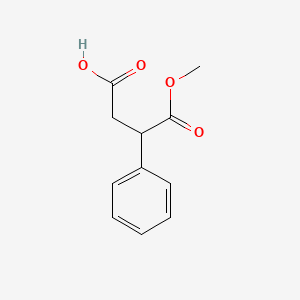

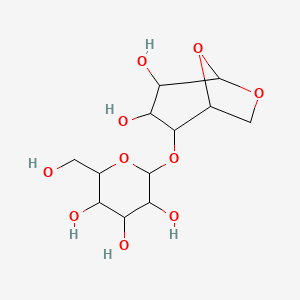

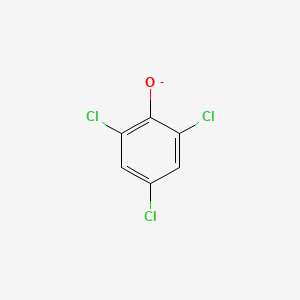

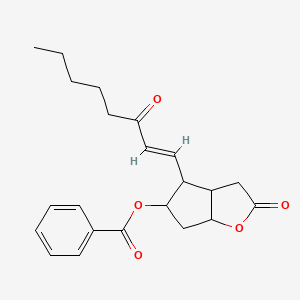

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

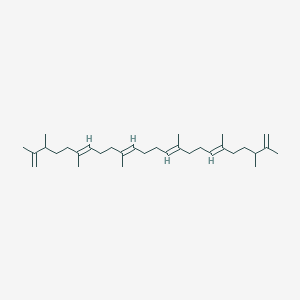

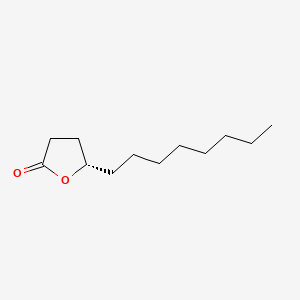

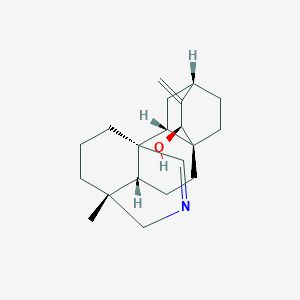

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)

![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

![2-[13,34-Di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B1253167.png)

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)